N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
Description
N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide group with an N'-hydroxy moiety. The compound’s structure includes a methoxy group at the para position (C4) and a methyl group at the meta position (C3) on the aromatic ring.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
MNXSZAWBGTXQAF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
- Molecular Formula: C9H11N3O3 (approximate, based on substituents)
- Key Functional Groups: Hydroxy (N'-hydroxy), Methoxy (-OCH3), Methyl (-CH3), Carboximidamide (-C(=NH)NH2)
- Molecular Weight: ~165-300 g/mol range reported for related compounds depending on exact structure and hydration state
- IUPAC Name: N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
The compound is structurally related to other benzene carboximidamide derivatives such as N'-hydroxy-4-methylbenzenecarboximidamide and 3-amino-N'-hydroxy-4-methylbenzene-1-carboximidamide, which have been studied for their synthesis and biological activities.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Starting Material Preparation: The precursor aromatic ketone or aldehyde with appropriate substitution (4-methoxy-3-methylbenzene core) is prepared or procured.
- Conversion to Benzene Carboximidamide: The carbonyl group is converted to a carboximidamide moiety, often via intermediate amidoximes or oximes.
- Introduction of the N'-Hydroxy Group: The hydroxy group on the amidine nitrogen is introduced by hydroxylamine treatment under controlled conditions.
Specific Synthetic Routes
Methylation of Hydroxyacetophenone Derivatives
One common approach to obtain the methoxy substituent at the 4-position is methylation of 3-hydroxy-4-methylacetophenone derivatives. For example, 4-methoxy-3-hydroxyacetophenone can be synthesized by methylation of 3,4-dihydroxyacetophenone using methyl iodide and lithium carbonate in N,N-dimethylformamide (DMF) at 55°C for 18 hours under inert atmosphere, yielding up to 84% product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylation | 3,4-Dihydroxyacetophenone + CH3I + Li2CO3 in DMF | 4-Methoxy-3-hydroxyacetophenone |
Conversion to Carboximidamide
The acetophenone derivative is then converted to the corresponding benzene carboximidamide. This step generally involves:
- Formation of an oxime intermediate by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).
- Subsequent conversion of the oxime to the carboximidamide by treatment with reagents such as ammonium salts or amidine precursors.
Introduction of the N'-Hydroxy Group
The N'-hydroxy group is introduced by hydroxylation of the amidine nitrogen. This can be achieved by:
- Treating the carboximidamide intermediate with hydroxylamine or hydroxylamine derivatives under mild acidic or neutral conditions.
- Controlling temperature and pH to prevent side reactions such as cyclization or degradation.
Alternative Methods
- Condensation Reactions: Direct condensation of substituted benzene derivatives with hydroxylamine and amidine precursors under controlled solvent and temperature conditions.
- Use of Coupling Agents: Employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amidine bond formation with better yields and regioselectivity.
- Continuous Flow Synthesis: Industrial methods may use continuous flow reactors to optimize reaction parameters and improve yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, DMF | Solvent choice affects solubility and reaction rate |
| Temperature | 25–60°C | Mild heating favors reaction progress without decomposition |
| pH | Neutral to mildly acidic | Prevents hydrolysis or cyclization side reactions |
| Reaction Time | 6–24 hours | Depends on reagent concentration and temperature |
| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation of sensitive intermediates |
Analytical Characterization
- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern and purity.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Elemental Analysis: Verifies composition.
- Melting Point Determination: Purity indicator; amidine derivatives often have high melting points (>300°C).
- X-ray Crystallography: Structural confirmation; crystal data available for related compounds.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 3,4-Dihydroxyacetophenone | Methyl iodide, Li2CO3 | DMF, 55°C, 18 h | 4-Methoxy-3-hydroxyacetophenone |
| 2 | 4-Methoxy-3-hydroxyacetophenone | Hydroxylamine hydrochloride, base | Ethanol, reflux | Oxime intermediate |
| 3 | Oxime intermediate | Ammonium salts or amidine precursors | Mild heating, pH control | Benzene carboximidamide |
| 4 | Benzene carboximidamide | Hydroxylamine or derivatives | Neutral pH, room temp | This compound |
Challenges and Considerations
- Regioselectivity: Ensuring substitution occurs at the correct positions on the benzene ring.
- Side Reactions: Avoiding intramolecular cyclization (e.g., benzoxazinone formation).
- Purity: Controlling reaction parameters to minimize impurities.
- Stability: The N'-hydroxy group can be sensitive to oxidation; storage under inert atmosphere and low temperature is recommended.
Chemical Reactions Analysis
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the carboximidamide group can form hydrogen bonds or other interactions that enhance its activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The N'-hydroxycarboximidamide group is a common feature among analogs, enabling metal chelation and participation in redox reactions. Key structural variations include substituents on the benzene ring and additional functional groups, which modulate properties such as lipophilicity, electronic effects, and steric hindrance.
Table 1: Structural and Molecular Comparison of Analogs
Antiproliferative Activity
- Compound 13 (): Demonstrated antiproliferative effects in cell-based assays, attributed to its triazole and amidoxime groups enabling metal chelation and DNA interaction .
Antioxidant Potential
- Hydroxamic acids (): Exhibited radical scavenging activity (DPPH assay), suggesting that the N'-hydroxy group in the target compound may confer similar antioxidant properties .
Solubility and Bioavailability
- 4-(hexyloxy)-3-methoxybenzene-1-carboximidamide (): The hexyloxy chain improves lipid solubility, highlighting how alkyl substituents in the target compound’s analogs enhance pharmacokinetics .
Electronic and Steric Effects
Biological Activity
N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide, a compound characterized by its unique structural features including a methoxy group and a carboximidamide functional group, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : Approximately 180.2 g/mol
The compound features a benzene ring with:
- A methoxy group (–OCH₃) at the para position.
- A methyl group (–CH₃) at the meta position relative to the hydroxylamine moiety.
This unique substitution pattern influences its chemical reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and agriculture .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate these targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups. This modulation can lead to various biological effects, including antibacterial, anticancer, and anti-inflammatory activities.
1. Antibacterial Activity
Research indicates that similar compounds exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential in this area.
2. Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values around 3.1 µM . The presence of the methoxy group may enhance the compound's bioactivity by improving solubility and cellular uptake.
3. Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are supported by studies showing that similar derivatives inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that N'-hydroxy derivatives could be explored for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-Hydroxybenzamidine | C₇H₉N₃O | Lacks methoxy and methyl groups; primarily used for enzyme inhibition. |
| 4-Methoxybenzenesulfonamide | C₇H₉NO₂S | Contains a sulfonamide group; used in pharmaceuticals for antibacterial activity. |
| 3-Methylphenylurea | C₉H₁₀N₂O | Similar aromatic structure; used in herbicides. |
This compound stands out due to its combination of functional groups, which may enhance its biological activity compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of carboximidamides for their potential therapeutic applications. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses like HBV by increasing intracellular levels of antiviral proteins . Although specific studies on this compound are sparse, ongoing research into related compounds suggests promising avenues for future exploration.
Q & A
Q. What are the recommended safety protocols for handling N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation (mandatory for volatile byproducts) .
- Waste Management : Segregate chemical waste into inert organic containers and coordinate disposal with certified hazardous waste agencies to comply with environmental regulations .
- Emergency Procedures : For accidental exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for compound-specific first-aid measures .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against certified reference standards .
- Spectroscopy : Employ -NMR (400 MHz, DMSO-) to confirm the presence of methoxy (-OCH) and hydroxyimino (-NHOH) groups. Mass spectrometry (ESI-MS) can validate molecular weight (expected [M+H]: 211.2) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?
Methodological Answer:
-
Controlled Replication : Reproduce studies using standardized buffers (e.g., pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ~270 nm). Control for temperature (25°C vs. 37°C) and ionic strength .
-
Meta-Analysis Framework : Tabulate literature data (see Table 1) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, light exposure).
Study pH Range Stability Half-Life (h) Key Variables A 2–6 48 Dark, 25°C B 7–9 12 Light, 37°C -
Mechanistic Probes : Use LC-MS to identify degradation products (e.g., hydrolysis of the amidoxime group) and propose reaction pathways .
Q. What experimental strategies are recommended to investigate the catalytic mechanisms involving this compound in amidoxime-related reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Synthesize -labeled analogs to track nitrogen transfer during amidoxime formation. Compare rate constants () to infer rate-determining steps .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient intermediates. Validate with in situ IR spectroscopy .
- Competitive Inhibition Studies : Introduce structural analogs (e.g., 4-fluoro derivatives) to disrupt active-site binding in enzymatic assays, confirming selectivity .
Q. How should researchers design experiments to assess the biological activity of this compound while controlling for cytotoxicity?
Methodological Answer:
- Dose-Response Profiling : Test the compound across a logarithmic concentration range (1 nM–100 µM) in cell lines (e.g., HEK293 or HepG2). Use MTT assays to differentiate therapeutic efficacy (IC) from cytotoxicity (CC) .
- Pathway-Specific Assays : Pair RNA-seq with siRNA knockdown to isolate target pathways (e.g., oxidative stress response genes) and rule off-target effects .
- In Vivo Cross-Validation : Administer subtoxic doses (10 mg/kg) in rodent models and quantify biomarker expression (e.g., TNF-α, IL-6) via ELISA .
Data Contradiction Analysis
Q. What systematic approaches can address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, ethanol, THF) using the shake-flask method. Measure saturation concentrations via gravimetric analysis .
- Crystallography : Compare crystal structures (SC-XRD) to identify polymorphic forms affecting solubility. Use DSC to detect amorphous vs. crystalline phases .
- Machine Learning : Train a model on existing solubility data (e.g., ALOGPS) to predict optimal solvents and validate experimentally .
Longitudinal Study Design
Q. How can researchers evaluate the long-term stability of this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
